4-Iodo-5-metil-3-fenilisoxazol

Descripción general

Descripción

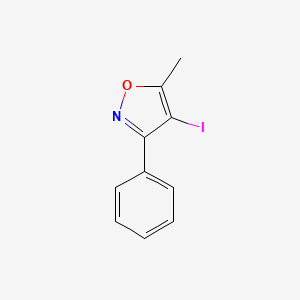

4-Iodo-5-methyl-3-phenylisoxazole is a heterocyclic compound with the molecular formula C10H8INO. It is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of iodine, methyl, and phenyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Aplicaciones Científicas De Investigación

4-Iodo-5-methyl-3-phenylisoxazole has several scientific research applications:

Mecanismo De Acción

Target of Action

Isoxazole derivatives are known to interact with various biological targets due to their chemical diversity .

Mode of Action

Isoxazoles generally undergo (3 + 2) cycloaddition reactions, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction is crucial for the synthesis of isoxazole derivatives .

Pharmacokinetics

The compound’s molecular weight is 28508 , which is within the optimal range for drug-like molecules, potentially indicating good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 4-Iodo-5-methyl-3-phenylisoxazole, it is recommended to keep it in a dark place, sealed in dry conditions, and at an ambient temperature . These conditions help maintain the compound’s stability and efficacy.

Métodos De Preparación

The synthesis of 4-Iodo-5-methyl-3-phenylisoxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Industrial production methods often employ metal-free synthetic routes, utilizing catalysts such as copper (I) or ruthenium (II) for the cycloaddition reactions .

Análisis De Reacciones Químicas

4-Iodo-5-methyl-3-phenylisoxazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups through metalation/transmetalation processes, exchanging iodine for magnesium or zinc atoms.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Cyclization: It can undergo cyclization reactions to form differentially substituted regioisomeric isoxazoles.

Common reagents used in these reactions include hydrazine hydrate, functionalized benzaldehydes, and methanolic solvents . Major products formed from these reactions include isoxazole-containing alcohols, ketones, and carbohydrazides .

Comparación Con Compuestos Similares

4-Iodo-5-methyl-3-phenylisoxazole can be compared with other isoxazole derivatives such as:

3-Ethoxy-4-iodo-5-methylisoxazole: Similar in structure but with an ethoxy group instead of a phenyl group.

5-Phenylisoxazole-3-carbohydrazide: Contains a carbohydrazide group, making it useful for different applications.

4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: Known for its potent analgesic and anti-inflammatory properties.

The uniqueness of 4-Iodo-5-methyl-3-phenylisoxazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives.

Actividad Biológica

4-Iodo-5-methyl-3-phenylisoxazole is a compound of significant interest in medicinal chemistry, primarily due to its biological activity as a selective inhibitor of cyclooxygenase-2 (COX-2). This article presents a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C10H8INO

Molecular Weight: 285.084 g/mol

CAS Number: 16114-53-7

IUPAC Name: 4-Iodo-3-methyl-5-phenylisoxazole

4-Iodo-5-methyl-3-phenylisoxazole operates primarily through the inhibition of COX enzymes, particularly COX-2. COX enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 by this compound is associated with reduced inflammatory responses and lower gastrointestinal side effects compared to non-selective NSAIDs.

Anti-inflammatory Properties

Research has shown that 4-Iodo-5-methyl-3-phenylisoxazole exhibits potent anti-inflammatory effects. Its mechanism involves the selective blockade of COX-2, which is often upregulated during inflammatory processes. This selectivity is advantageous in therapeutic applications, particularly for conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has demonstrated analgesic activity. Studies indicate that it can effectively reduce pain in experimental models, making it a candidate for further development as a pain management agent.

Antimicrobial Activity

Emerging research suggests that 4-Iodo-5-methyl-3-phenylisoxazole may possess antimicrobial properties. Preliminary studies indicate its efficacy against certain bacterial strains, though further investigation is required to fully understand its spectrum of activity and potential applications in treating infections.

In vitro Studies

In vitro assays have confirmed the inhibitory effects of 4-Iodo-5-methyl-3-phenylisoxazole on COX enzymes. For instance, a study indicated that the compound effectively inhibited COX-2 with an IC50 value comparable to that of established COX inhibitors like valdecoxib .

In vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. In one study, administration of 4-Iodo-5-methyl-3-phenylisoxazole resulted in significant reductions in paw edema in rats, indicating its effectiveness in reducing inflammation .

Comparative Analysis with Other Isoxazoles

The following table summarizes the biological activities of various isoxazole derivatives, including 4-Iodo-5-methyl-3-phenylisoxazole:

| Compound Name | COX Inhibition | Analgesic Activity | Antimicrobial Activity |

|---|---|---|---|

| 4-Iodo-5-methyl-3-phenylisoxazole | High | Yes | Possible |

| Valdecoxib | High | Yes | No |

| Parecoxib | Moderate | Yes | No |

Synthesis and Derivatives

The synthesis of 4-Iodo-5-methyl-3-phenylisoxazole typically involves palladium-catalyzed reactions such as Suzuki coupling or Heck reactions. These methodologies allow for the introduction of various substituents that can enhance its biological activity or alter its pharmacokinetic properties .

Propiedades

IUPAC Name |

4-iodo-5-methyl-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVPBKUHWSZYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379845 | |

| Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31295-66-6 | |

| Record name | 4-Iodo-5-methyl-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.